molecular formula C16H18O B8002654 trans-2-(1-Naphthyl)cyclohexanol

trans-2-(1-Naphthyl)cyclohexanol

Cat. No. B8002654
M. Wt: 226.31 g/mol
InChI Key: GLPLBZSYNMNCEQ-LYKKTTPLSA-N
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Description

Trans-2-(1-Naphthyl)cyclohexanol is a useful research compound. Its molecular formula is C16H18O and its molecular weight is 226.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-2-(1-Naphthyl)cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-(1-Naphthyl)cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enantioselective Synthesis : Both enantiomers of trans-2-(1-Naphthyl)cyclohexanol have been synthesized in enantiomerically pure form using lipase AK (Pseudomonas fluorescens)-catalyzed kinetic acetylation. This process demonstrates the compound's utility in enantioselective synthesis and its relevance in stereoselective organic chemistry (She, Wu, Shia, Wu, Peddinti, & Liu, 2005).

  • Chiral Resolution : The compound has been used in studies involving chiral resolution, where specific isomers of similar compounds are separated. For example, trans-(±)-2-(pyrrolidinyl)cyclohexanol, a related compound, was resolved using chiral 1,1′-bi-2-naphthol and boric acid, showcasing the potential of trans-2-(1-Naphthyl)cyclohexanol in chiral separation techniques (Periasamy, Ramanathan, & Kumar, 1999).

  • Photochemical Studies : Research has also focused on the photochemical properties of similar compounds, like the photoisomerization and photodimerization of 3-(1- and 2-naphthyl)acrylate. Such studies are relevant to understanding the photoreactive behavior of trans-2-(1-Naphthyl)cyclohexanol under various conditions (Tanaka, Takamuku, & Sakurai, 1979).

  • Photocyclization Research : The photocyclization of trans-1-(1'-naphthyl)-2-(3-hydroxyphenyl)ethene, a compound structurally related to trans-2-(1-Naphthyl)cyclohexanol, provides insights into the potential photocyclization reactions of trans-2-(1-Naphthyl)cyclohexanol, which is significant in photochemistry and molecular engineering (Bortolus, Galiazzo, Gennari, Manet, Marconi, & Monti, 2004).

  • Conformational Analysis : Investigations into the conformation of similar compounds like trans-1-(o-alkylphenyl)decahydro-1-naphthols have been conducted, which could be relevant to understanding the conformational properties of trans-2-(1-Naphthyl)cyclohexanol in different environments (Timmerman & Nauta, 2010).

properties

IUPAC Name

(1S)-2-naphthalen-1-ylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-2,5-8,10,15-17H,3-4,9,11H2/t15?,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPLBZSYNMNCEQ-LYKKTTPLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC([C@H](C1)O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(1-Naphthyl)cyclohexanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-2-(1-Naphthyl)cyclohexanol
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trans-2-(1-Naphthyl)cyclohexanol
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trans-2-(1-Naphthyl)cyclohexanol
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